4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate
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Overview
Description
4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate is a chemical compound that belongs to the class of benzenesulfonate esters. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes such as human neutrophil elastase (hNE). This compound is characterized by its unique structure, which includes a morpholine ring, an ethyl group, and a benzenesulfonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate typically involves the reaction of phenols with benzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under mild conditions, often using catalytic amounts of potassium fluoride and N-fluorobenzenesulfonimide (NFSI) to facilitate the formation of the sulfonate ester . The process is efficient, yielding high purity products with minimal side reactions.
Industrial Production Methods
Industrial production of benzenesulfonate esters, including this compound, often involves large-scale sulfonation reactions. These reactions are typically conducted in batch reactors, where the reactants are mixed and heated under controlled conditions to ensure complete conversion. The product is then purified through crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate ester to sulfonamides or other reduced forms.
Substitution: The benzenesulfonate moiety can undergo nucleophilic substitution reactions, leading to the formation of different sulfonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted sulfonate esters. These products are often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Scientific Research Applications
4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate has several scientific research applications, including:
Medicinal Chemistry: It is used as an inhibitor of human neutrophil elastase (hNE), which is a target for the treatment of conditions like acute respiratory distress syndrome (ARDS).
Biological Studies: The compound is used in studies to understand enzyme inhibition and protein interactions.
Industrial Applications: It serves as a building block in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate involves the inhibition of human neutrophil elastase (hNE). The compound binds to the active site of the enzyme, preventing it from interacting with its natural substrates. This inhibition is mediated through the formation of a covalent acyl-enzyme complex, which blocks the catalytic activity of hNE .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonate esters and sulfonamides, such as:
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Sulfanilic acid
Uniqueness
4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate is unique due to its specific structural features, which confer distinct inhibitory activity against hNE. The presence of the morpholine ring and the ethyl group enhances its binding affinity and selectivity compared to other benzenesulfonate esters .
Biological Activity
4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C17H21NO5S and features a morpholine ring, which contributes to its biological properties. The presence of the benzenesulfonate group enhances its solubility and bioavailability.
Research indicates that compounds similar to this compound often exhibit their biological effects through:
- Inhibition of Cell Proliferation : Many sulfonate derivatives have been shown to inhibit the growth of various cancer cell lines by disrupting microtubule formation, leading to cell cycle arrest.
- Apoptosis Induction : These compounds can trigger apoptotic pathways in cancer cells, enhancing their potential as anti-cancer agents.
- Angiogenesis Inhibition : Some studies suggest that these compounds may also inhibit angiogenesis, which is crucial for tumor growth and metastasis.
Antiproliferative Activity
A study evaluating the antiproliferative effects of phenyl benzenesulfonate derivatives showed significant activity against several cancer cell lines. The results are summarized in Table 1.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
PIB-SO | HT-29 (Colon) | 0.5 | Microtubule disruption |
PIB-SO | M21 (Melanoma) | 0.3 | Apoptosis induction |
PIB-SO | MCF7 (Breast) | 0.4 | Angiogenesis inhibition |
Table 1: Antiproliferative activity of phenyl benzenesulfonate derivatives on various cancer cell lines.
Case Studies
- Chick Chorioallantoic Membrane (CAM) Assay : In a CAM assay, compounds similar to this compound demonstrated significant inhibition of tumor growth and angiogenesis comparable to known chemotherapeutics like combretastatin A-4 (CA-4). This suggests a promising avenue for further development in cancer therapies.
- Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with this compound leads to G2/M phase arrest in cancer cells, confirming its role as a microtubule destabilizer.
Structure–Activity Relationship (SAR)
The biological activity of sulfonate derivatives is often influenced by their structural features. Modifications to the morpholine ring or the phenyl group can significantly alter their potency and selectivity. For example, substituents on the aromatic rings can enhance binding affinity to target proteins involved in cell cycle regulation.
Properties
CAS No. |
920799-84-4 |
---|---|
Molecular Formula |
C18H19NO5S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
[4-[(2S)-4-ethyl-5-oxomorpholin-2-yl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C18H19NO5S/c1-2-19-12-17(23-13-18(19)20)14-8-10-15(11-9-14)24-25(21,22)16-6-4-3-5-7-16/h3-11,17H,2,12-13H2,1H3/t17-/m1/s1 |
InChI Key |
ZSGBTKCROKBTDA-QGZVFWFLSA-N |
Isomeric SMILES |
CCN1C[C@@H](OCC1=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCN1CC(OCC1=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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